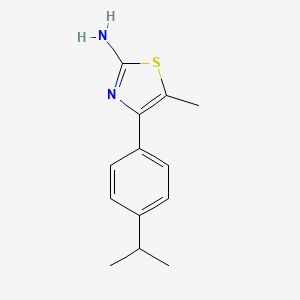

4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Description

Chemical Identity and Basic Structural Information

4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine stands as a well-defined organic compound classified within the thiazole family of heterocyclic compounds. The compound is officially registered under the Chemical Abstracts Service number 438218-20-3, providing it with a unique chemical identifier recognized globally in scientific databases and literature. This registration number serves as the primary reference point for accessing comprehensive chemical information across various scientific platforms and regulatory databases.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine. Alternative naming conventions include this compound and 4-(4-isopropylphenyl)-5-methyl-thiazol-2-amine, reflecting different approaches to describing the same molecular structure. These variations in nomenclature demonstrate the flexibility in chemical naming while maintaining reference to the core structural features of the molecule.

The compound exhibits characteristics typical of substituted thiazoles, featuring a five-membered ring containing both sulfur and nitrogen heteroatoms. The presence of an amino group at position 2 of the thiazole ring classifies it specifically as a 2-aminothiazole derivative, while the methyl substitution at position 5 and the isopropylphenyl group at position 4 define its unique structural identity. This specific substitution pattern contributes to the compound's distinctive chemical and physical properties, distinguishing it from other members of the thiazole family.

Propriétés

IUPAC Name |

5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-8(2)10-4-6-11(7-5-10)12-9(3)16-13(14)15-12/h4-8H,1-3H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBKNWSEMKPLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359990 | |

| Record name | 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438218-20-3 | |

| Record name | 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 438218-20-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where isopropylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Thiazol-2-amine Derivatives

Structural Analogues with Substituted Phenyl Groups

Thiazol-2-amine derivatives often exhibit structure-activity relationships (SARs) dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations :

- Substituent Position : The 4-isopropylphenyl group in the target compound provides steric bulk and lipophilicity, whereas methoxy/propyl groups (e.g., ) may balance solubility and binding affinity.

- Biological Activity : Compound 3c () demonstrates direct antiproliferative properties, suggesting that fused aromatic systems (e.g., dihydroacenaphthylenyl) enhance bioactivity compared to simpler phenyl substituents.

Functional Group Impact on Physicochemical Properties

- Methyl Group (Position 5) : Enhances metabolic stability by blocking oxidation sites.

- Chlorine Substituents : Elevate molecular polarity and halogen bonding capacity, critical for target engagement in enzyme inhibition (e.g., ).

Activité Biologique

4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure characterized by an isopropylphenyl group and a methyl group attached to the thiazole ring, contributing to its diverse biological properties.

- Molecular Formula : C12H14N2S

- Molecular Weight : 232.34 g/mol

- Structure : The compound contains a five-membered ring with sulfur and nitrogen atoms, which is typical of thiazoles.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Several studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Antibacterial Properties : The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. A study highlighted that thiazole derivatives can exhibit potent antibacterial effects when combined with cell-penetrating peptides, enhancing their therapeutic potential .

- Antifungal Activity : Thiazole derivatives, including this compound, have been reported to possess antifungal properties, making them candidates for further development in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Mechanisms of Action : The compound may interact with specific molecular targets within cancer cells, leading to inhibition of proliferation and induction of apoptosis. The exact mechanisms are still under investigation but may involve modulation of signaling pathways critical for cancer cell survival .

- Case Studies : In vitro studies have indicated that certain thiazole derivatives can significantly reduce the viability of cancer cells at low concentrations, suggesting their potential as anticancer agents .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that allow for the formation of the thiazole ring and subsequent modifications to introduce the isopropylphenyl and methyl groups. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize the compound during synthesis .

Selectivity Index

In studies assessing cytotoxicity against mammalian cells, the selectivity index (SI) was calculated to evaluate the safety profile of the compound. For example, in tests against Leishmania amazonensis, some derivatives exhibited favorable SI values, indicating lower toxicity to mammalian cells compared to their antiparasitic activity .

Data Summary

| Activity Type | Effectiveness | Selectivity Index (SI) |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | Varies by derivative |

| Anticancer | Reduces viability of cancer cells | Varies by cell type |

Q & A

Basic Research Questions

Q. How can synthesis protocols for 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine be optimized to improve yield and purity?

- Methodology : Begin with thiourea analogs as precursors (common in thiazole synthesis), and employ regioselective cyclization using reagents like iodine in potassium iodide under basic conditions (NaOH) to form the thiazole core . Monitor reaction progress via TLC/HPLC and optimize temperature (e.g., 80–120°C) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate gradient) ensures high purity.

- Validation : Confirm regiochemistry using X-ray crystallography, as demonstrated for structurally similar thiazoles .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Assign protons on the isopropylphenyl group (δ 1.2–1.4 ppm for CH(CH₃)₂) and thiazole NH₂ (δ 5.5–6.0 ppm) .

- Mass Spectrometry : Use high-resolution MS (e.g., Orbitrap Fusion Lumos) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolve bond angles and planarity of the thiazole ring, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Strategy :

- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays, following protocols for analogous thiazoles .

- Anticancer : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to known thiazole-based inhibitors .

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration assays, as done for triazole-thiol derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding modes?

- Approach :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (FMO) for electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding to targets like tubulin (PDB ID: 1SA0) or hCA II (PDB ID: 3KS3) using AutoDock Vina, focusing on π-π stacking with aromatic residues and hydrogen bonding to NH₂ .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : If antimicrobial activity varies between studies, consider:

- Strain Variability : Use standardized strains (e.g., ATCC controls) and replicate assays ≥3 times.

- Solubility Effects : Test solubility in DMSO/PBS and adjust concentrations to avoid false negatives .

- Metabolic Interference : Perform metabolomics (LC-MS) to identify off-target interactions, as seen in pyrazole-amine derivatives .

Q. What strategies enhance selectivity for specific biological targets (e.g., kinases vs. tubulin)?

- Design Modifications :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-isopropylphenyl position to enhance hydrophobic interactions with kinase ATP pockets .

- Scaffold Hybridization : Fuse the thiazole core with oxadiazole or triazine moieties, as shown to improve tubulin polymerization inhibition in combretastatin analogs .

Methodological Challenges and Solutions

Q. How to address low stability of the thiazole NH₂ group under acidic conditions?

- Stabilization Techniques :

- Protecting Groups : Temporarily protect NH₂ with Boc (di-tert-butyl dicarbonate) during functionalization steps .

- pH Optimization : Maintain reaction pH >7 using buffers (e.g., phosphate) to prevent protonation and degradation .

Q. What advanced techniques validate the compound’s mechanism of action in vivo?

- In Vivo Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.